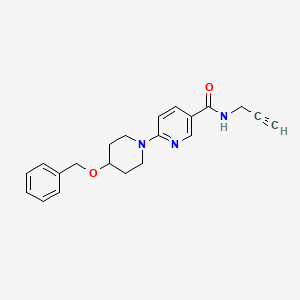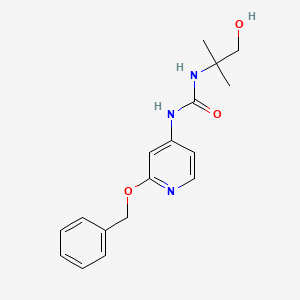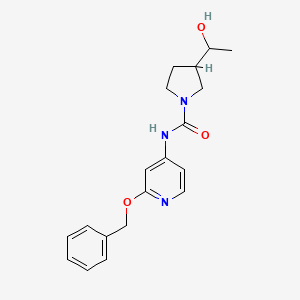![molecular formula C15H14ClN5OS B6721627 N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721627.png)
N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and triazole intermediates. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of 2-chloro-3-methylbenzylamine with thiourea under acidic conditions to form the thiazole ring.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with appropriate reagents.
Coupling Reaction: The final step involves coupling the thiazole and triazole intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole and triazole rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(2-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide
- N-[5-[(2-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide
Uniqueness
N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c1-8-4-3-5-10(12(8)16)6-11-7-17-15(23-11)18-14(22)13-9(2)19-21-20-13/h3-5,7H,6H2,1-2H3,(H,17,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMDECGDORAIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=C(S2)NC(=O)C3=NNN=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide](/img/structure/B6721545.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea](/img/structure/B6721554.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide](/img/structure/B6721555.png)

![1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone](/img/structure/B6721570.png)




![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6721593.png)
![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B6721598.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721642.png)
![[3-(Cyclopropylmethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721648.png)
![N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721655.png)
